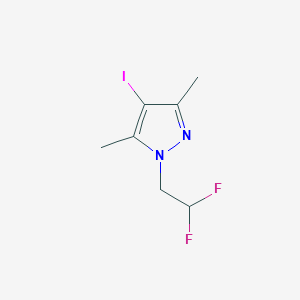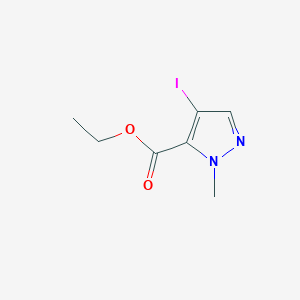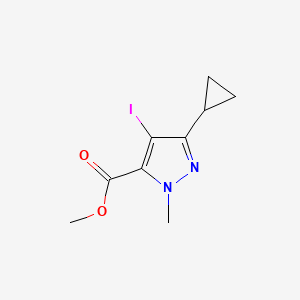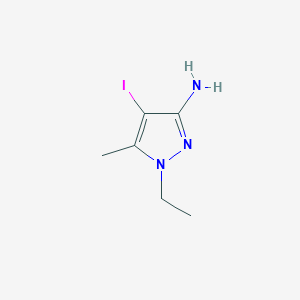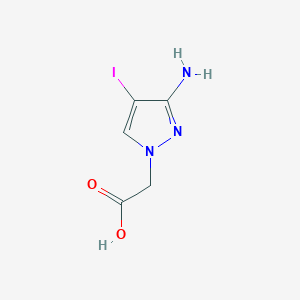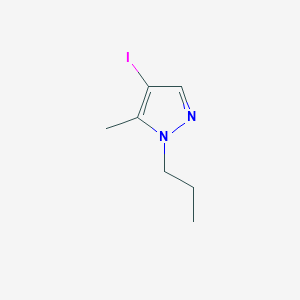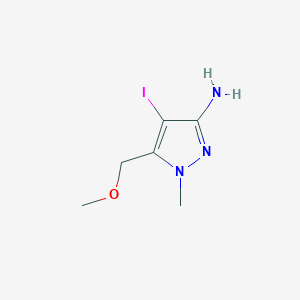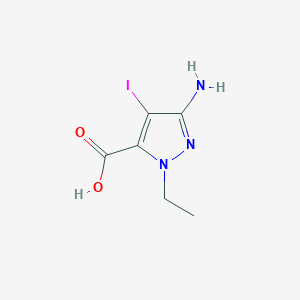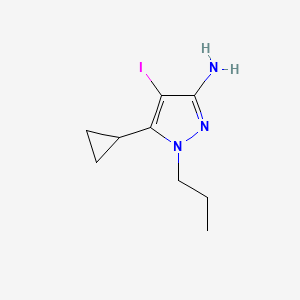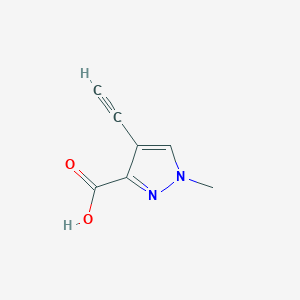![molecular formula C15H12O2 B3047251 [1,1'-Biphenyl]-4-yl prop-2-enoate CAS No. 13633-89-1](/img/structure/B3047251.png)
[1,1'-Biphenyl]-4-yl prop-2-enoate
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl prop-2-enoate: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl group attached to a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl prop-2-enoate typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with an appropriate alcohol, such as prop-2-en-1-ol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
[1,1’-Biphenyl]-4-carboxylic acid+prop-2-en-1-olH2SO4[1,1’-Biphenyl]-4-yl prop-2-enoate+H2O
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl prop-2-enoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
Major Products:
Oxidation: [1,1’-Biphenyl]-4-carboxylic acid.
Reduction: [1,1’-Biphenyl]-4-yl propanol.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [1,1’-Biphenyl]-4-yl prop-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving biphenyl derivatives.
Medicine:
Drug Development: Due to its structural similarity to certain bioactive molecules, [1,1’-Biphenyl]-4-yl prop-2-enoate is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-yl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the prop-2-enoate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Biphenyl]-4-carboxylic acid
- [1,1’-Biphenyl]-4-yl methanol
- [1,1’-Biphenyl]-4-yl acetate
Comparison:
- [1,1’-Biphenyl]-4-carboxylic acid: Unlike [1,1’-Biphenyl]-4-yl prop-2-enoate, this compound lacks the ester functionality, which affects its reactivity and solubility.
- [1,1’-Biphenyl]-4-yl methanol: This compound has a hydroxyl group instead of the ester group, making it more hydrophilic and reactive towards oxidation.
- [1,1’-Biphenyl]-4-yl acetate: Similar to [1,1’-Biphenyl]-4-yl prop-2-enoate, but with an acetate group, which influences its esterification and hydrolysis reactions.
Conclusion
[1,1’-Biphenyl]-4-yl prop-2-enoate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, medicine, and materials science.
Eigenschaften
IUPAC Name |
(4-phenylphenyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHSTYFUKBMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31454-24-7 | |
| Details | Compound: 2-Propenoic acid, [1,1′-biphenyl]-4-yl ester, homopolymer | |
| Record name | 2-Propenoic acid, [1,1′-biphenyl]-4-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31454-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10622030 | |
| Record name | [1,1'-Biphenyl]-4-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13633-89-1 | |
| Record name | [1,1'-Biphenyl]-4-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


